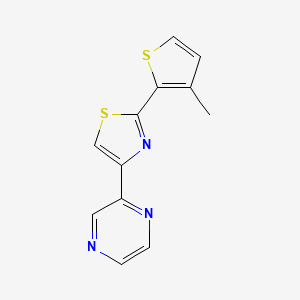![molecular formula C20H30N2O3 B6623224 N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623224.png)
N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as UMB 425, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 exerts its therapeutic effects by binding to the sigma-2 receptor, a transmembrane protein that is overexpressed in many cancer cells. This binding leads to the activation of various signaling pathways that ultimately result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various enzymes involved in cellular metabolism. Additionally, N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 is its high selectivity for the sigma-2 receptor, which makes it an attractive candidate for the development of targeted therapies for cancer and other diseases. However, the synthesis of N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 is complex and requires specialized equipment and expertise, which may limit its widespread use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 and to identify potential drug targets for the treatment of cancer and other diseases. Finally, the safety and toxicity of N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 need to be thoroughly evaluated before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 3-methoxyphenyl propylamine with 1,5-dibromopentane to form a spirocyclic intermediate. This intermediate is then treated with sodium hydride and 3-oxa-9-azaspiro[5.5]undecan-9-carboxylic acid to obtain N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425.
Aplicaciones Científicas De Investigación
N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide 425 has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-6-2-4-17(16-18)5-3-11-21-19(23)22-12-7-20(8-13-22)9-14-25-15-10-20/h2,4,6,16H,3,5,7-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXUSJPWWWVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNC(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide](/img/structure/B6623207.png)

![1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B6623227.png)
![2-Chloro-4-[(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B6623230.png)